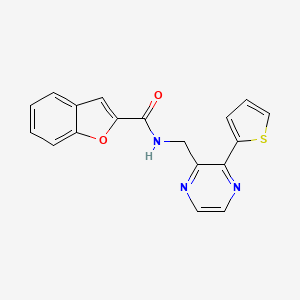

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-18(15-10-12-4-1-2-5-14(12)23-15)21-11-13-17(20-8-7-19-13)16-6-3-9-24-16/h1-10H,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFXEOAXZTXFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also target the same organism.

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of the organism’s growth.

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra, suggesting that this compound may also affect the same or similar pathways.

Result of Action

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra, suggesting that this compound may also have a similar effect.

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is C18H13N3O2S, with a molecular weight of 335.38 g/mol. Its structure consists of a benzofuran moiety linked to a pyrazine derivative, which is known to influence its biological properties.

1. Antitumor Activity

Research indicates that compounds with similar structural features to N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide exhibit significant antitumor properties. For instance, benzofuran derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. A study demonstrated that certain benzofuran derivatives increased the activity of caspases 3 and 7, which are critical in the apoptotic pathway, by up to 2.31-fold after 48 hours of exposure .

Table 1: Comparison of Apoptotic Activity of Benzofuran Derivatives

| Compound | Caspase 3 Activity Increase | Caspase 7 Activity Increase |

|---|---|---|

| Compound A | 26% | 27% |

| Compound B | 231% | - |

2. Antiviral Potential

N-Heterocycles, including pyrazine derivatives, have been explored for their antiviral properties. The compound's structural components suggest potential efficacy against various viral targets. For example, studies have shown that certain pyrazole derivatives exhibit significant inhibitory activity against viral replication in cell lines . The mechanism often involves interference with viral enzyme activity or host cell interactions.

The proposed mechanisms for the biological activities of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide include:

- ROS Generation : Induction of oxidative stress leading to apoptosis.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor progression or viral replication.

Case Study 1: Anticancer Efficacy

A study involving the administration of benzofuran derivatives in K562 human leukemia cells revealed that these compounds could significantly enhance apoptotic markers compared to control groups. The results indicated that treatment with these compounds led to increased ROS levels and subsequent activation of apoptotic pathways .

Case Study 2: Antiviral Activity

In vitro studies on pyrazole derivatives related to N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide showed promising results against viral strains such as HIV and HCV. The compounds demonstrated EC50 values indicating effective concentrations for antiviral activity, suggesting a viable therapeutic avenue for further exploration .

Comparison with Similar Compounds

Key Observations :

- Benzofuran Variations : Replacement of the pyrazine-thiophene group with benzimidazole (Compound 21) improves indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, suggesting that nitrogen-rich heterocycles enhance enzyme binding .

- Linker Modifications : The acetamide linker in Compound 3aw introduces conformational flexibility but may reduce metabolic stability compared to the rigid methylene bridge in the target compound .

- Functional Group Impact : Carboxylic acid derivatives (e.g., 3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid) exhibit altered solubility and bioavailability profiles, which may limit their therapeutic utility compared to carboxamide analogues .

Physicochemical and Pharmacokinetic Properties

Analysis :

- Compound 21’s superior metabolic stability correlates with its benzimidazole moiety, which resists cytochrome P450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.